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molecular formula C3H2N4O4 B1324338 1,3-Dinitro-1H-pyrazole CAS No. 38858-81-0

1,3-Dinitro-1H-pyrazole

Cat. No. B1324338
M. Wt: 158.07 g/mol
InChI Key: WDETXHQYBSBUJC-UHFFFAOYSA-N
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Patent
US08633207B2

Procedure details

To a stirred mixture of 3-nitro-1H-pyrazole (3.16 g, 27.9 mmol) in glacial acetic acid (20 mL) at 0° C. was added fuming nitric acid (2.6 mL, 58.69 mmol) dropwise, followed by acetic anhydride (6.6 mL, 69.87 mmol). The mixture was stirred and allowed to warm to rt over 3 h, then poured into ice water (50 mL) and stirred for 20 h. The mixture was extracted with EtOAc combined organic layers were dried over MgSO4, filtered and concentrated to dryness to afford 1,3-dinitro-1H-pyrazole (4.3 g, 97%). 1H NMR (300 MHz, DMSO-d6) δ 8.00 (br s, 1H), 6.44 (br s, 1H).
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
6.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:8]=[CH:7][NH:6][N:5]=1)([O-:3])=[O:2].[N+:9]([O-])([OH:11])=[O:10].C(OC(=O)C)(=O)C>C(O)(=O)C>[N+:9]([N:6]1[CH:7]=[CH:8][C:4]([N+:1]([O-:3])=[O:2])=[N:5]1)([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
3.16 g
Type
reactant
Smiles
[N+](=O)([O-])C1=NNC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
6.6 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
ice water
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 20 h
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc combined organic layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])N1N=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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